molecular formula C7H7F6P B1581392 Tropylium hexafluorophosphate CAS No. 29663-54-5

Tropylium hexafluorophosphate

Cat. No. B1581392
CAS RN: 29663-54-5
M. Wt: 236.09 g/mol
InChI Key: ZCBPSALVMPRNKG-UHFFFAOYSA-N
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Description

Tropylium hexafluorophosphate is a chemical compound with the molecular formula C7H7F6P . It is also known as 2,4,6-Cycloheptatrienylium hexafluorophosphate . This compound is a cationic polymerization initiator that is used in the synthesis of polymers .


Synthesis Analysis

Tropylium hexafluorophosphate can be used to synthesize polymers with hydrocarbon-based monomers in organic solvents . This process has been shown to have high precision .


Molecular Structure Analysis

The molecular structure of Tropylium hexafluorophosphate consists of a tropylium ion (C7H7+) and a hexafluorophosphate ion (PF6-) . The tropylium ion is a cyclic, planar organic cation .


Chemical Reactions Analysis

The tropylium ion is a non-benzenoid aromatic species that works as a catalyst . It brings about a large number of organic transformations, such as hydroboration reactions, ring contraction, the trapping of enolates, oxidative functionalization, metathesis, insertion, acetalization, and trans-acetalization reactions .

Scientific Research Applications

Organic Synthesis

Tropylium hexafluorophosphate has been utilized in the synthesis of various organic compounds. For instance, its reaction with ferrocene yields ferrocenyltropylium PF6, a compound that has been characterized for its crystalline structure (Brownstein, Gabe, & Hynes, 1992). Additionally, it has been applied in the O-H functionalization reactions of diazoalkanes with benzoic acids, demonstrating its versatility as a catalyst in organic chemistry (Empel, Nguyen, & Koenigs, 2021).

Ionic Liquids

The compound has a role in the development of novel ionic liquids (ILs). A study on tropine-type ILs with hexafluorophosphate as an anion explored their physicochemical properties and potential applications (Lu et al., 2015).

Supramolecular Chemistry

In the field of supramolecular chemistry, tropylium hexafluorophosphate is significant for studying host-guest interactions. It forms inclusion complexes with crown ether-based cryptands, offering insights into non-covalent interactions essential for complex stability (Wu, Li, Yan, & Zhou, 2013).

Electrochemistry

Tropylium hexafluorophosphate is valuable in electrochemical studies. For example, it's used in copper(I) mediated living radical polymerisation in an ionic liquid, enhancing reaction rates and providing narrow polydispersity polymers (Carmichael, Haddleton, Bon, & Seddon, 2000). Additionally, its reduction with the oxidation of O,O′-dialkyldithiophosphate anions in a charge transfer complex has been studied under visible light irradiation (Deronzier, 1984).

Material Science

In material science, tropylium hexafluorophosphate is used for creating carbon composite electrodes. An ionic liquid containing this compound has been used as a binder in carbon electrodes, enhancing their electrochemical behavior and enabling efficient sensing of biomolecules (Maleki, Safavi, & Tajabadi, 2006).

Battery Technology

This compound is also important in battery technology. For example, it's part of studies on lithium salts like lithium hexafluorophosphate in advanced lithium batteries, where its properties are evaluated for potential use in different types of Li-based batteries (Younesi, Veith, Johansson, Edström, & Vegge, 2015).

Environmental Applications

The compound has been evaluated for its role in ‘clean’ liquid-liquid extraction processes. Its partitioning between water and ionic liquids like butylmethylimidazolium hexafluorophosphate has been studied, suggesting potential use in replacing volatile organic solvents (Huddleston, Willauer, Swatloski, Visser, & Rogers, 1998).

Analytical Chemistry

In analytical chemistry, tropylium hexafluorophosphate has been studied for its role in the hydrolysis of hexafluorophosphate salts in aqueous solution, contributing to understanding their stability and decomposition products (Terborg et al., 2012).

Safety And Hazards

While specific safety and hazard information for Tropylium hexafluorophosphate is not available in the search results, it is generally recommended to avoid dust formation, avoid breathing mist, gas or vapors, avoid contacting with skin and eye, and use personal protective equipment when handling chemical substances .

Future Directions

The tropylium ion, including in the form of Tropylium hexafluorophosphate, has been increasingly utilized in the facilitation of organic conversions over the last two decades . It outperforms transition-metal catalysts in terms of its yield, moderate conditions, non-toxic byproducts, functional group tolerance, selectivity, and ease of handling . Therefore, it is expected to continue to play an important role in organic chemistry, particularly as an environmentally safe catalyst in synthesis .

properties

IUPAC Name

cyclohepta-1,3,5-triene;hexafluorophosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7.F6P/c1-2-4-6-7-5-3-1;1-7(2,3,4,5)6/h1-7H;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBPSALVMPRNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C[CH+]C=C1.F[P-](F)(F)(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tropylium hexafluorophosphate

CAS RN

29663-54-5
Record name Cycloheptatrienylium, hexafluorophosphate(1-) (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029663545
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cycloheptatrienylium, hexafluorophosphate(1-) (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Cycloheptatrienylium hexafluorophosphate(1-)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.223
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
69
Citations
X Wu, J Li, X Yan, Q Zhou - Tetrahedron, 2013 - Elsevier
… a carbonium ion, tropylium hexafluorophosphate was studied. … are much better hosts for tropylium hexafluorophosphate than the … cryptand 4 and tropylium hexafluorophosphate 7 can be …
Number of citations: 10 www.sciencedirect.com
JV Gražulevičius, R Kavaliūnas, R Lazauskait… - … of Photochemistry and …, 1997 - Elsevier
… Tropylium hexafluorophosphate initiates both the photopolymerization of carbazolyloxir, tnes and the cathmic polymerizatitm of unsaturated imn~m¢,~:. Cyclopropyldiphenylsulphonium …
Number of citations: 10 www.sciencedirect.com
L Frish, MO Vysotsky, SE Matthews… - Journal of the …, 2002 - pubs.rsc.org
… ) in the absence, and (B) in the presence of a small amount of tropylium hexafluorophosphate. … the absence, and (B) in the presence of a small amount of tropylium hexafluorophosphate. …
Number of citations: 58 pubs.rsc.org
MAH SOUKIL, Y YAMAMOTO, K HAYASHI - 1983 - pascal-francis.inist.fr
… TROPYLIUM HEXAFLUOROPHOSPHATE!ENT …
Number of citations: 0 pascal-francis.inist.fr
DJ Mindiola, GL Hillhouse - Journal of the American Chemical …, 2001 - ACS Publications
… Accordingly, oxidation of THF solutions of 3 with tropylium hexafluorophosphate at −35 C gives the diamagnetic Ni(II) amido salt [(dtbpe)Ni{NH(2,6-(CHMe 2 ) 2 C 6 H 3 )} + ][PF 6 - ] (4) …
Number of citations: 283 pubs.acs.org
R Melenkivitz, DJ Mindiola… - Journal of the American …, 2002 - ACS Publications
… Oxidation of 4 with tropylium hexafluorophosphate (THF, −35 C) gives dark green crystals of [(dtbpe)Ni{P(H)(dmp)} + ][PF 6 - ] (5) in 63% yield (Scheme 1). Complex 5 has been …
Number of citations: 188 pubs.acs.org
S Mah, Y Yamamoto, K Hayashi - The Journal of Physical …, 1983 - ACS Publications
Formation and decay of biphenyl radicalcations produced by pulse irradiation have been studied in di-chloromethane in the presence of salts such as (C6H5) 2IPF6,(C6H6) 3SPF6,(n-…
Number of citations: 14 pubs.acs.org
FA Cotton, SA Duraj, CC Hinckley, M Matusz… - Inorganic …, 1984 - ACS Publications
When («-Bu4N) 2 [OsBr6] is refluxed in trifluoroacetic acid for several hours, it is converted in about 80% yield to (n-Bu4N) 2 [Os2Br10](1). When 1 is warmed in acetonitrile containing …
Number of citations: 27 pubs.acs.org
TJ Alavosus, DA Sweigart - Journal of the American Chemical …, 1985 - ACS Publications
… conveniently obtained by adding , -dimethylaniline to tropylium hexafluorophosphate in a 1:2 molar ratio in acetone or acetonitrile. The solution turned deep purple after 10-15 min at …
Number of citations: 34 pubs.acs.org
H Hill - 1982 - search.proquest.com
… The ease of hydrolysis of the novel carbonylic adduct (2‘,6'-dimethylphenoxy)tropylium hexafluorophosphate, indicated that adducts formed on dediazoniation in acetone solution …
Number of citations: 2 search.proquest.com

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